

Application Notes and Protocols for SR3335, a Selective ROR α Inverse Agonist

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Compound of Interest

Compound Name: SR3335

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These comprehensive application notes provide detailed protocols for the dissolution and preparation of **SR3335** (also known as ML-176) for various experimental applications. This document outlines the necessary steps for utilizing **SR3335** in both in vitro and in vivo studies, complete with data presentation in tabular format and visual diagrams of its signaling pathways and experimental workflows.

Chemical Properties and Solubility

SR3335 is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor alpha (ROR α).^{[1][2][3][4]} It is a white to beige powder and is insoluble in water.^[5] For experimental use, **SR3335** must be dissolved in an appropriate solvent.

Table 1: Solubility of **SR3335** in Common Laboratory Solvents

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL (246.71 mM)	[6]
≥ 88.8 mg/mL	[5]	
40 mg/mL	[7]	
2 mg/mL, clear solution	[8]	
Ethanol	≥ 87.4 mg/mL	[5]
30 mg/mL	[7]	

Note: Long-term storage of **SR3335** in solution is not recommended; it should be used soon after preparation.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]

Protocols for Solution Preparation

The choice of solvent system is critical for ensuring the bioavailability and efficacy of **SR3335** in different experimental models.

In Vitro Stock Solution Preparation

For most cell-based assays, a high-concentration stock solution in DMSO is recommended.

Protocol:

- Weigh the desired amount of **SR3335** powder.
- Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
- Vortex or sonicate the solution until the powder is completely dissolved.
- Store the stock solution at -20°C for short-term storage or -80°C for longer-term storage.[6]

In Vivo Formulation Preparation

For animal studies, **SR3335** needs to be formulated in a vehicle that is safe for administration, typically via intraperitoneal (i.p.) injection.^{[1][2][3][9]}

Table 2: Recommended Formulations for In Vivo Administration

Protocol	Composition	Achievable Solubility	Source
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.17 mM)	^{[6][9]}
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.17 mM)	^{[6][9]}
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.17 mM)	^{[6][9]}
4	50% PEG300, 50% Saline (requires sonication)	10 mg/mL (24.67 mM)	^{[6][9]}

Preparation Example (Protocol 1): To prepare a 1 mL working solution:

- Start with a concentrated stock of **SR3335** in DMSO (e.g., 25 mg/mL).
- Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
- Add 450 µL of saline to bring the final volume to 1 mL.^[9]

Experimental Protocols

SR3335 has been utilized in a variety of experimental settings to probe the function of RORα.

In Vitro Cell-Based Assays

SR3335 has been shown to suppress the expression of ROR α target genes in cell lines such as HepG2 and HEK293.[1][6][10]

Table 3: Example Parameters for In Vitro Experiments

Cell Line	Concentration	Incubation Time	Application	Source
HepG2	5 μ M	24 hours	Gene expression analysis (G6Pase, PEPCK)	[1]
HEK293	Up to 10 μ M	24 hours	Luciferase reporter assays	[6][10]
Human NP Cells	1 μ M	Varies	Apoptosis and matrix degradation studies	[11][12]
BMSCs	1 μ M, 2 μ M	Up to 14 days	Adipogenic differentiation assays	[13]

General Protocol for Cell Treatment:

- Culture cells to the desired confluency.
- Prepare the final concentration of **SR3335** in the cell culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity.
- Replace the existing medium with the **SR3335**-containing medium.
- Incubate for the desired period before proceeding with downstream analysis.

In Vivo Animal Studies

SR3335 has been used in mouse models to study its effects on gluconeogenesis and fibrosis.
[\[2\]](#)[\[14\]](#)

Table 4: Example Parameters for In Vivo Experiments

Animal Model	Dosage	Administration Route	Duration	Application	Source
Diet-Induced Obese (DIO) Mice	15 mg/kg, twice daily	Intraperitoneal (i.p.)	6 days	Pyruvate tolerance test	[1] [2] [3] [9]
Wnt10b-tg Mice	Not specified	Not specified	Not specified	Reduction of Wnt-induced fibrosis	[14]
Immature BALB/c Mice	15 mg/kg/day	Intraperitoneal (i.p.)	7 days	Reduction of rhinovirus-induced lung ILC2s	[9]

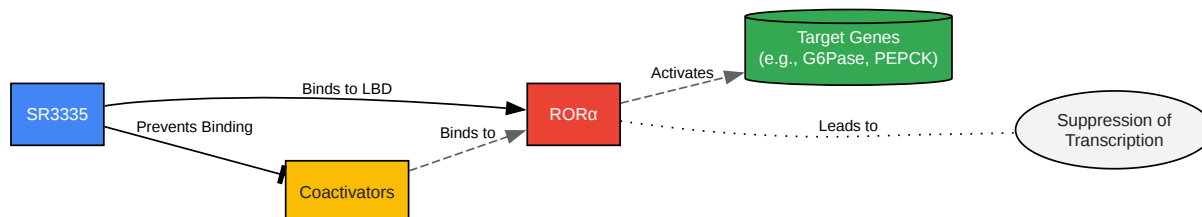
Protocol for Pyruvate Tolerance Test in DIO Mice:

- Acclimate 30-week-old DIO C57BL/6 male mice maintained on a high-fat diet.[\[9\]](#)[\[10\]](#)
- Treat mice with 15 mg/kg **SR3335** or vehicle via i.p. injection twice daily for 6 days.[\[9\]](#)[\[10\]](#)
- On day 6, fast the mice for 6 hours after the morning injection.[\[9\]](#)[\[10\]](#)
- Measure baseline blood glucose from a tail snip (Time 0).[\[9\]](#)[\[10\]](#)
- Administer a 2 g/kg pyruvate challenge via i.p. injection.[\[9\]](#)[\[10\]](#)
- Measure blood glucose at 15, 30, and 60 minutes post-injection.[\[9\]](#)[\[10\]](#)

Signaling Pathways and Experimental Workflows

SR3335 Mechanism of Action

SR3335 acts as a selective inverse agonist for ROR α . It binds directly to the ligand-binding domain of ROR α , inhibiting its constitutive transcriptional activity.[1][2][9] This leads to the suppression of ROR α target genes.

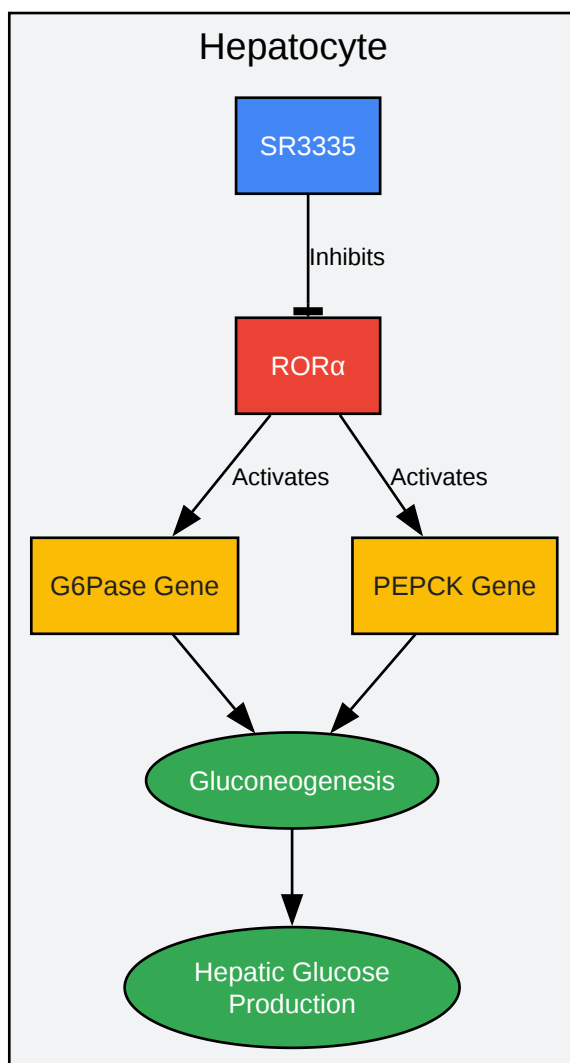


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Caption: Mechanism of **SR3335** as a ROR α inverse agonist.

SR3335 in Hepatic Gluconeogenesis

In the liver, ROR α promotes the expression of genes involved in gluconeogenesis. By inhibiting ROR α , **SR3335** can suppress the production of glucose.[2][4]

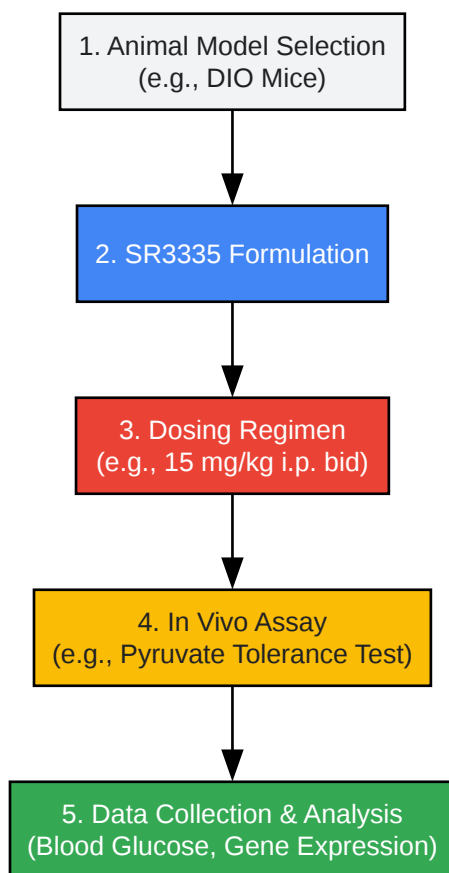


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Caption: **SR3335** suppresses hepatic gluconeogenesis via RORα.

Experimental Workflow for In Vivo Study

A typical workflow for assessing the efficacy of **SR3335** in a mouse model involves several key stages.



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Caption: Workflow for an in vivo **SR3335** efficacy study.

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